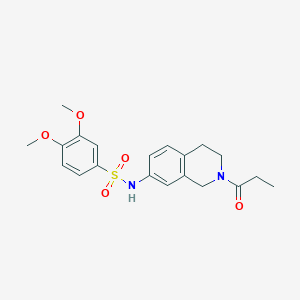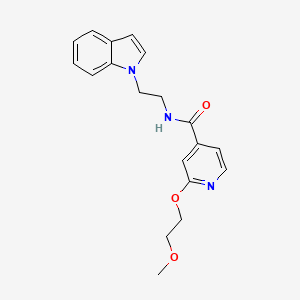
N-(2-(1H-indol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW284543, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been shown to have promising effects in various in vitro and in vivo models.
Scientific Research Applications
Fluorimetric Estimation and Differentiation
Research by Carpenter and Kodicek (1950) delved into the fluorimetric estimation of N1-methylnicotinamide and its differentiation from coenzyme, which is a pivotal step in understanding the metabolic pathways and potential therapeutic applications of nicotinamide derivatives. This study laid the groundwork for analyzing N1-substituted pyridine compounds, including methods to eliminate interference from indole, which is crucial for the accurate detection and quantification of these compounds in biological samples Carpenter & Kodicek, 1950.
Antimicrobial Activity
Patel, Paliwal, and Bhandari (2017) synthesized N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives and evaluated their antimicrobial efficacy against various bacterial and fungal strains. Their work contributes to the understanding of how modifications to the isonicotinamide moiety can impact the antimicrobial properties of these compounds, potentially leading to new therapeutic agents Patel, Paliwal, & Bhandari, 2017.
Chemical Synthesis and Biological Evaluation
Brice and Clayden (2009) reported on the doubly dearomatising intramolecular coupling of a nucleophilic and an electrophilic heterocycle, focusing on isonicotinamides. This study provides insights into the synthetic versatility of isonicotinamide derivatives and their potential as scaffolds for developing pharmacologically active compounds Brice & Clayden, 2009.
Target for Antituberculosis Drugs
A study on Mycobacterium tuberculosis by Banerjee et al. (1994) identified inhA, a gene encoding a target for isoniazid and ethionamide, highlighting the molecular basis for the action of antituberculosis drugs. This research underscores the significance of isonicotinamide derivatives in the treatment of tuberculosis and their role in drug resistance mechanisms Banerjee et al., 1994.
Synthesis and Antimicrobial Evaluation
Ramachandran (2017) explored the synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives and their antibacterial activity, contributing to the search for new antimicrobial agents. This study illustrates the potential for developing novel isonicotinamide-based compounds with specific antibacterial properties Ramachandran, 2017.
properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-13-25-18-14-16(6-8-20-18)19(23)21-9-11-22-10-7-15-4-2-3-5-17(15)22/h2-8,10,14H,9,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZURIPSCNWWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
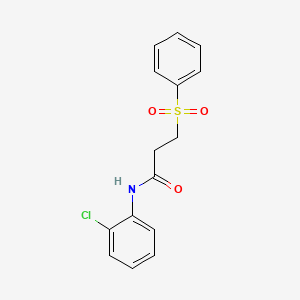
![8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2879401.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879404.png)
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2879406.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2879407.png)

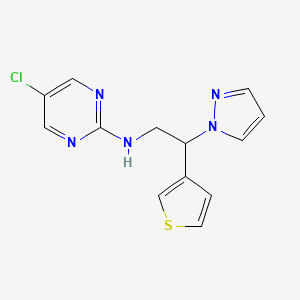
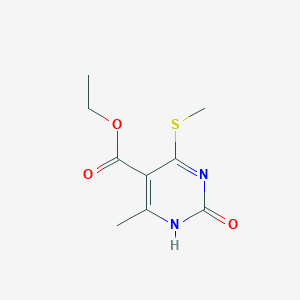
![2-(2,4-dimethylbenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2879414.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide](/img/structure/B2879417.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)
